
2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- is a chemical compound with a molecular formula of C8H11ClO2. It is commonly referred to as Furfurylidenemalononitrile or FMN. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, material science, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- is not well understood. However, it is believed to act as a nucleophile in various reactions, including the Michael addition reaction and the Knoevenagel condensation reaction.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo-. However, it has been reported to exhibit antimicrobial and antifungal activity, indicating its potential use in the development of new antibiotics and antifungal agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- is its versatility in organic synthesis. It can be used as a key intermediate in the synthesis of various organic compounds, making it a valuable tool for organic chemists. However, one of the limitations of this compound is its sensitivity to air and moisture, which can lead to decomposition and reduced yield.
Direcciones Futuras
There are several future directions for research on 2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo-. One of the areas of interest is the development of new synthetic methods for the production of this compound. Another area of research is the exploration of its potential applications in material science, including its use as a building block for the synthesis of new polymers and materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs and antibiotics.
Métodos De Síntesis
The synthesis of 2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- involves the reaction of furfurylidenemalononitrile with thionyl chloride in the presence of anhydrous aluminum chloride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps.
Aplicaciones Científicas De Investigación
2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- has been extensively studied for its potential applications in organic synthesis. It has been used as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Propiedades
Número CAS |
194421-60-8 |
|---|---|
Nombre del producto |
2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- |
Fórmula molecular |
C7H9ClO3 |
Peso molecular |
176.6 g/mol |
Nombre IUPAC |
3,3-dimethyl-5-oxooxolane-2-carbonyl chloride |
InChI |
InChI=1S/C7H9ClO3/c1-7(2)3-4(9)11-5(7)6(8)10/h5H,3H2,1-2H3 |
Clave InChI |
WZXQHWLVZQOAKI-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)OC1C(=O)Cl)C |
SMILES canónico |
CC1(CC(=O)OC1C(=O)Cl)C |
Sinónimos |
2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S)-5-ethoxy-1,3-oxathiolan-2-yl]methyl Acetate](/img/structure/B64981.png)
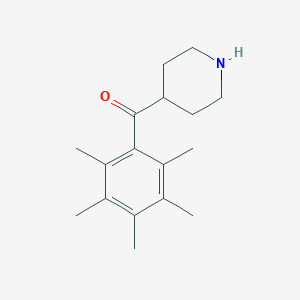
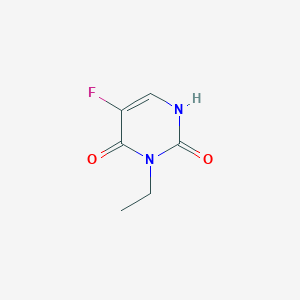
![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)
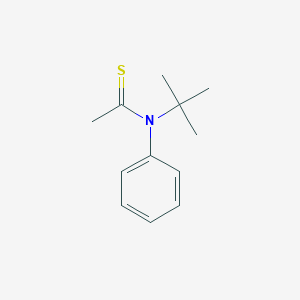
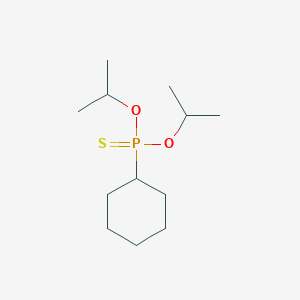
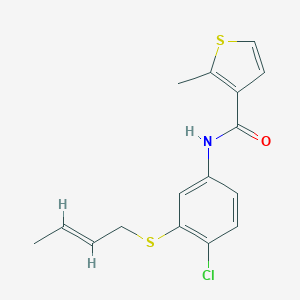
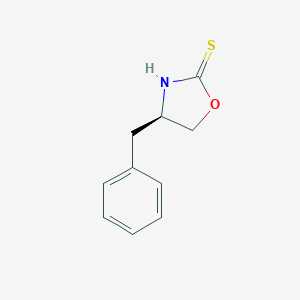
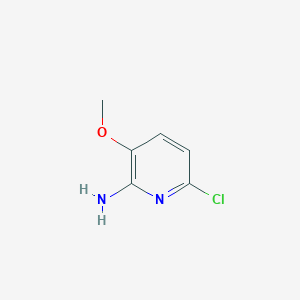
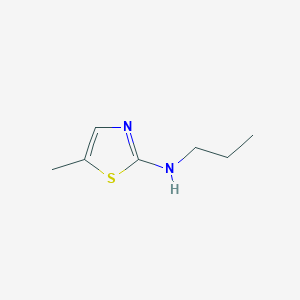
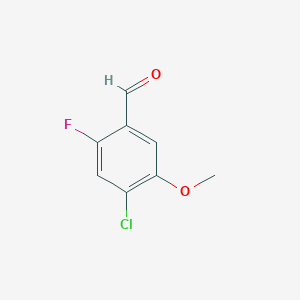
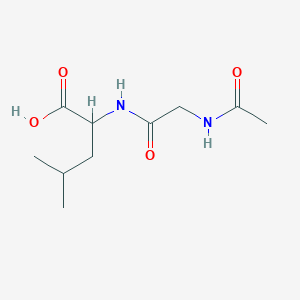
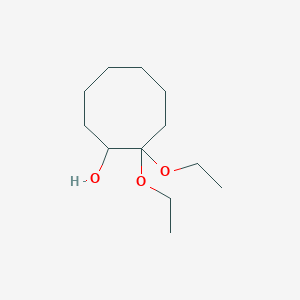
![2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B65013.png)